2-(2-Methoxyethyl)piperazine
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Overview
Description
2-(2-Methoxyethyl)piperazine is an organic compound with the molecular formula C7H16N2O. It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)piperazine typically involves the reaction of piperazine with 2-methoxyethanol. One common method includes the use of piperazine dihydrochloride and 2-(2-chloroethoxy)ethanol in the presence of a polar solvent like methanol. The reaction is carried out under reflux conditions, followed by vacuum distillation to obtain the high-purity product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of efficient purification techniques, such as vacuum distillation, is crucial to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
2-(2-Methoxyethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of biological systems and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: In industrial applications, it is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)piperazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound .
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)piperazine
- 1-Methylpiperazine
- 1-Ethylpiperazine
- 1-(2-Methoxyphenyl)piperazine
Comparison: 2-(2-Methoxyethyl)piperazine is unique due to its methoxyethyl group, which imparts distinct chemical properties compared to other piperazine derivatives. This group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-(2-methoxyethyl)piperazine |
InChI |
InChI=1S/C7H16N2O/c1-10-5-2-7-6-8-3-4-9-7/h7-9H,2-6H2,1H3 |
InChI Key |
JLKZFXSTWRYDHS-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CNCCN1 |
Origin of Product |
United States |
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